Home > Products > Screening Compounds P56405 > TETRAKIS(DIMETHYLAMINO)HAFNIUM
TETRAKIS(DIMETHYLAMINO)HAFNIUM - 19782-68-4

TETRAKIS(DIMETHYLAMINO)HAFNIUM

Catalog Number: EVT-300054
CAS Number: 19782-68-4
Molecular Formula: C8H24HfN4
Molecular Weight: 354.79 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tetrakis(dimethylamino)hafnium(IV), often abbreviated as TDMAH, is a hafnium-based organometallic compound widely employed as a precursor in various thin-film deposition techniques, particularly in the microelectronics industry. [, , , , , , , , , , , , , , , , , , , , , , , , ] Its primary role lies in its ability to decompose at relatively low temperatures, leading to the formation of high-quality hafnium oxide (HfO2) films. [, , , , , , , , , , , , , , , , , , , , , , , , ] These films find extensive applications in advanced semiconductor devices, acting as high-k dielectric materials in transistors and capacitors. [, , , , , , , , , , , , , , , , , , , , , , , , ]

Water (H₂O)

Compound Description: Water is a simple inorganic compound crucial for various chemical reactions, including its role as a counter-reactant in atomic layer deposition (ALD) processes. It is frequently used in conjunction with Tetrakis(dimethylamino)hafnium for the deposition of hafnium dioxide (HfO₂) thin films. [, , , , , , , , , , , ]

Ozone (O₃)

Compound Description: Ozone is a powerful oxidizing agent often employed as a counter-reactant in atomic layer deposition (ALD) processes, including the deposition of HfO₂. [, , , , ]

Tris(dimethylamino)silane (3DMAS)

Compound Description: Tris(dimethylamino)silane is a silicon-containing compound investigated as a potential inhibitor during HfO₂ growth. []

Methoxytrimethylsilane (MOTMS)

Compound Description: Methoxytrimethylsilane is another silicon-containing compound explored as a potential growth inhibitor during HfO₂ ALD. []

Hexafluoroacetylacetone (H(hfac))

Compound Description: Hexafluoroacetylacetone is an organic compound found to effectively inhibit HfO₂ growth selectively near trench openings, making it valuable for achieving seamless fill in deep trenches. []

Relevance: While structurally dissimilar to Tetrakis(dimethylamino)hafnium, H(hfac) plays a critical role in controlling HfO₂ film growth. Its selective inhibition property helps address the bread-loaf problem encountered in ALD processes using Tetrakis(dimethylamino)hafnium. []

Acetylacetone (H(acac))

Compound Description: Acetylacetone, similar to H(hfac), demonstrates selective growth inhibition of HfO₂ near trench openings, proving beneficial for achieving seamless fill in deep trenches. []

Relevance: While structurally different from Tetrakis(dimethylamino)hafnium, H(acac)'s selective inhibition ability contributes to overcoming the bread-loaf issue during HfO₂ ALD using Tetrakis(dimethylamino)hafnium as a precursor. []

Hydrogen Sulfide (H₂S)

Compound Description: Hydrogen sulfide is a highly toxic gas that serves as a sulfur source in the deposition of hafnium disulfide (HfS₂) thin films. [, ]

Relevance: While structurally dissimilar to Tetrakis(dimethylamino)hafnium, H₂S plays a crucial role in the synthesis of HfS₂ thin films. When used in conjunction with Tetrakis(dimethylamino)hafnium, it allows for the controlled and reproducible deposition of HfS₂ layers with wafer-sized uniformity. []

Hafnium Tetrachloride (HfCl₄)

Compound Description: Hafnium tetrachloride is a hafnium precursor commonly used in atomic layer deposition (ALD). In the research presented, it was compared against Tetrakis(dimethylamino)hafnium for the deposition of HfO₂ on graphene. []

Tetrakis(ethylmethylamino)hafnium (TEMAH)

Compound Description: Tetrakis(ethylmethylamino)hafnium is another hafnium precursor used in ALD for HfO₂ deposition. []

Relevance: Similar to Tetrakis(dimethylamino)hafnium, TEMAH serves as a precursor for HfO₂ in ALD processes. The research compares their performance, highlighting how the choice of precursor can influence the deposition rate and dielectric constant of the resulting HfO₂ films. []

Classification
  • Chemical Classification: Organometallic compound
  • Molecular Formula: Hf N CH 3 2 4\text{Hf N CH 3 2 4}
  • Molar Mass: Approximately 284.50 g/mol
Synthesis Analysis

The synthesis of hafnium, tetrakis(dimethylamino)- involves several steps that typically occur under inert conditions to prevent reactions with moisture or oxygen. A common method includes:

  1. Reagents:
    • Hafnium tetrachloride (HfCl4\text{HfCl}_4)
    • Dimethylaminolithium (LiN CH 3 2\text{LiN CH 3 2})
  2. Procedure:
    • The reaction is conducted in an inert atmosphere (e.g., argon) to avoid contamination.
    • Dimethylaminolithium is added dropwise to a solution of hafnium tetrachloride in an organic solvent (such as hexane) at low temperatures (around -40°C to -80°C).
    • The mixture is stirred for several hours to allow complete reaction.
    • After the addition of hafnium tetrachloride, the temperature is gradually increased (up to 60°C) and maintained for an additional period (24-30 hours).
    • The final product is purified through reduced pressure distillation, yielding hafnium, tetrakis(dimethylamino)- as a colorless liquid or solid depending on the conditions .
Molecular Structure Analysis

The molecular structure of hafnium, tetrakis(dimethylamino)- consists of a central hafnium atom coordinated by four dimethylamino groups. Each dimethylamino group contributes a nitrogen atom bonded to two methyl groups.

  • Geometry: The compound exhibits a tetrahedral geometry due to the four equivalent bonds between hafnium and the nitrogen atoms.
  • Bonding: The Hf N\text{Hf N} bond length is approximately 2.0 Å, indicative of strong covalent interactions.
  • Structural Representation:

    Tetrakis(dimethylamino)hafnium structure (Note: Replace with actual image if available)
Chemical Reactions Analysis

Hafnium, tetrakis(dimethylamino)- can participate in various chemical reactions:

  1. Hydrolysis: Upon exposure to moisture, it hydrolyzes to form hafnium dioxide and dimethylamine:
    Hf N CH 3 2 4+2H2OHfO2+4CH3NH\text{Hf N CH 3 2 4}+2\text{H}_2\text{O}\rightarrow \text{HfO}_2+4\text{CH}_3\text{NH}
  2. Decomposition: At elevated temperatures, it can decompose to form hafnium nitride and other nitrogen-containing species.
  3. Atomic Layer Deposition: It serves as a precursor in ALD processes for depositing hafnium oxide or sulfide thin films by reacting with oxidizing agents like water or hydrogen sulfide .
Mechanism of Action

The mechanism of action for hafnium, tetrakis(dimethylamino)- in ALD involves surface reactions where the precursor adsorbs onto a substrate and reacts with the surface atoms:

  1. Adsorption: The compound adsorbs onto the substrate surface.
  2. Reaction with Surface Species: The dimethylamino groups react with surface hydroxyl groups or other reactive sites, releasing dimethylamine and forming hafnium oxide or sulfide layers.
  3. Purge Step: Unreacted precursors and by-products are purged from the chamber before introducing the next reactant.

This cycle allows for controlled growth of thin films with precise thickness and uniformity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid or solid
  • Density: Approximately 1.0 g/cm³
  • Boiling Point: Decomposes before boiling

Chemical Properties

  • Solubility: Soluble in organic solvents; reacts with water
  • Stability: Sensitive to moisture; requires an inert atmosphere during handling
  • Volatility: High volatility makes it suitable for ALD processes .
Applications

Hafnium, tetrakis(dimethylamino)- has significant applications in various fields:

  1. Thin Film Deposition: Used extensively in semiconductor manufacturing for depositing high-k dielectrics such as hafnium oxide.
  2. Materials Science: Serves as a precursor for synthesizing novel materials like hafnium sulfide thin films, which are promising for electronic applications .
  3. Research and Development: Investigated for its properties in producing high-purity hafnium-based compounds for advanced electronic devices.
Synthesis Methodologies of Hafnium, Tetrakis(dimethylamino)-

Precursor-Based Synthesis Routes

The synthesis of tetrakis(dimethylamino)hafnium (TDMAH) predominantly employs precursor-driven approaches, leveraging inorganic hafnium compounds and nitrogen-containing organometallic reagents. These methods prioritize yield optimization, stoichiometric control, and reaction environment management to ensure product integrity.

Reaction of Hafnium Tetrachloride with Lithium Dimethylamide

The most industrially significant synthesis involves the metathetical reaction between hafnium tetrachloride (HfCl₄) and lithium dimethylamide (LiN(CH₃)₂). Conducted under inert atmospheres (argon or nitrogen), this reaction proceeds according to the stoichiometry:HfCl₄ + 4 LiN(CH₃)₂ → Hf[N(CH₃)₂]₄ + 4 LiClCritical parameters governing this synthesis include:

  • Solvent Selection: Non-polar, anhydrous inert solvents like toluene, hexane, or diethyl ether are essential to prevent hydrolysis or side reactions [7].
  • Temperature Control: Reactions are typically performed at low temperatures (0°C to -78°C) initially to moderate exothermicity, followed by gradual warming to room temperature or reflux to ensure completion .
  • Stoichiometric Precision: A strict 1:4 molar ratio of HfCl₄ to LiN(CH₃)₂ is required. Excess lithium dimethylamide can lead to lithium contamination, while insufficient reagent results in incomplete substitution and chloride impurities [7].

The crude product mixture requires immediate filtration to remove insoluble lithium chloride byproducts, followed by solvent stripping under reduced pressure to isolate TDMAH prior to purification .

Table 1: Key Reaction Parameters for HfCl₄/LiN(CH₃)₂ Synthesis

ParameterOptimal ConditionEffect of Deviation
SolventAnhydrous Toluene/HexaneHydrolysis/Reduced Yield
Temperature Profile0°C → RT → Reflux (110°C)Side Products/Incomplete Reaction
HfCl₄:LiNMe₂ Ratio1:4Li Contamination or Chloride Impurities
AtmosphereArgon/N₂ (O₂ < 1 ppm)Oxidation/Degradation

Metathesis Reactions in Inert Organic Solvents

Alternative metathesis routes utilize different dialkylamide reagents or hafnium precursors to modulate reactivity or facilitate specific purification schemes. These include:

  • Transamination Reactions: Reactions between tetrakis(dimethylamido)hafnium and bulkier secondary amines (e.g., diethylamine, tert-butylacetamide) via protonolysis, generating volatile amines (e.g., dimethylamine) as driving forces for equilibrium displacement [4]:Hf(NMe₂)₄ + 4 R¹R²NH → Hf(NR¹R²)₄ + 4 HNMe₂ (gas)
  • Hafnium Amide Precursors: Utilizing Hf(NMe₂)₄ as a starting material instead of HfCl₄ eliminates chloride contamination risks but demands stringent anhydrous conditions due to heightened moisture sensitivity [6] [4].
  • Solvent Influence: Ethereal solvents (THF, diethyl ether) offer superior solubility for reactants but necessitate lower processing temperatures due to their lower boiling points and potential coordination to the hafnium center, complicating purification. Hydrocarbon solvents minimize coordination but may limit solubility [4].

Scalable Industrial Production Methods

Transitioning laboratory synthesis to industrial-scale manufacturing requires addressing engineering challenges related to reaction homogeneity, purification efficiency, safe handling of pyrophoric materials, and cost management.

  • Continuous Reaction Systems: Employing continuously stirred tank reactors (CSTRs) or flow reactors enhances mixing, thermal control, and throughput compared to batch reactors for the HfCl₄/LiNMe₂ reaction. Automated reagent feeds maintain precise stoichiometry [1] [8].
  • Integrated Purification Trains: Combining techniques sequentially maximizes purity and yield:
  • Continuous Centrifugation/Filtration: Removes bulk LiCl immediately post-reaction.
  • Multi-Stage Fractional Distillation: Employing columns with high theoretical plates under consistent high vacuum for bulk separation.
  • Final Sublimation: Provides ultra-high purity product suitable for advanced nodes in semiconductor fabrication [1].
  • Handling and Packaging: Due to TDMAH’s air/moisture sensitivity and flammability (UN 3396, PG II):
  • Processing occurs in oxygen-free (< 1 ppm O₂), moisture-free (< 1 ppm H₂O) gloveboxes or sealed systems.
  • Packaging utilizes passivated stainless steel bubblers or ampoules under inert gas for storage and shipment, ensuring stability and safe vapor delivery for vapor deposition tools [5] [7].
  • Quality Control: Rigorous batch analysis via ICP-MS (Zr, Li, other metals), ion chromatography (Cl⁻), Karl Fischer titration (H₂O), and NMR/GC-MS (organic purity) ensures compliance with semiconductor industry specifications [1] [7].

The scalability of precursor-based routes, coupled with advanced high-purity techniques like multi-stage distillation and stringent impurity control, enables industrial production of TDMAH meeting the extreme purity demands of modern atomic layer deposition processes [1] [7] [8].

Properties

CAS Number

19782-68-4

Product Name

Hafnium, tetrakis(dimethylamino)-

IUPAC Name

dimethylazanide;hafnium(4+)

Molecular Formula

C8H24HfN4

Molecular Weight

354.79 g/mol

InChI

InChI=1S/4C2H6N.Hf/c4*1-3-2;/h4*1-2H3;/q4*-1;+4

InChI Key

ZYLGGWPMIDHSEZ-UHFFFAOYSA-N

SMILES

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Hf+4]

Canonical SMILES

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Hf+4]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.